3-Iodo-1-propanol

説明

Significance of Functionalized Alkyl Halides as Synthetic Intermediates

Functionalized alkyl halides are prized in organic synthesis for their predictable reactivity. ijrpr.com The halogen atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the presence of other functional groups, such as a hydroxyl group, allows for subsequent modifications. ijrpr.compatsnap.com This enables chemists to introduce a variety of functionalities and build complex carbon skeletons. The reactivity of the carbon-halogen bond generally increases from fluorine to iodine, making iodo-compounds particularly reactive and useful for certain transformations. nih.gov Alkyl halides are fundamental in forming carbon-carbon bonds through reactions like the Grignard and Wurtz reactions. patsnap.com

Academic Context and Research Landscape of 3-Iodo-1-propanol

This compound is a specific functionalized alkyl halide that serves as a versatile three-carbon building block in both academic research and industrial applications. cymitquimica.comscbt.com Its significance lies in the high reactivity of the carbon-iodine bond, which allows for efficient substitution reactions. cymitquimica.com Researchers utilize this compound as a precursor in the synthesis of a wide range of molecules, including pharmaceutical intermediates and other specialty chemicals. ontosight.aiguidechem.com Studies have explored its use in various reactions, highlighting its role in creating complex molecular architectures. acs.org

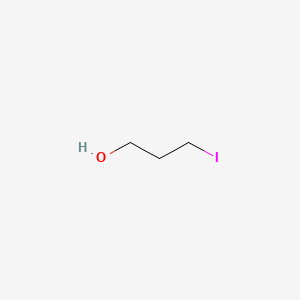

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-iodopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7IO/c4-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVWOJSAGPFDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060838 | |

| Record name | 1-Propanol, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-32-7 | |

| Record name | 3-Iodo-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodopropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODO-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FR2742AOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

3-Iodo-1-propanol is an organic compound with the molecular formula C₃H₇IO. cymitquimica.comontosight.ai It is characterized by a three-carbon propanol (B110389) backbone with an iodine atom attached to the terminal carbon.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇IO | cymitquimica.comontosight.aicymitquimica.comnist.govnist.gov |

| Molecular Weight | 185.99 g/mol | cymitquimica.comnist.govnist.govchemicalbook.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comontosight.aifujifilm.com |

| Boiling Point | 115 °C at 38 mmHg | |

| Density | 1.942 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.556 at 20 °C | |

| Solubility | Soluble in water and most organic solvents | cymitquimica.comontosight.ai |

| CAS Number | 627-32-7 | nist.govnist.govchemicalbook.com |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Iodo-1-propanol.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals corresponding to the three sets of non-equivalent protons. The triplet corresponding to the protons on the carbon bearing the hydroxyl group (C1) would appear most downfield. The protons on the carbon adjacent to the iodine (C3) would also appear as a triplet, while the protons on the central carbon (C2) would present as a multiplet (a pentet or sextet).

¹³C NMR Spectroscopy : The carbon NMR spectrum will display three signals, one for each carbon atom in the propanol (B110389) chain. The chemical shifts will be influenced by the electronegativity of the attached functional groups, with the carbon bonded to the iodine and the carbon bonded to the hydroxyl group showing distinct downfield shifts.

Infrared (IR) Spectroscopy : The IR spectrum of this compound will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. A sharp peak corresponding to the C-I stretching vibration can be observed in the fingerprint region, typically around 500-600 cm⁻¹. nist.govnist.gov

Mass Spectrometry : The mass spectrum will show the molecular ion peak (M+) at m/z 186. Other significant fragments would correspond to the loss of iodine and water. nist.gov

Synthesis and Manufacturing

The most common laboratory method for the synthesis of 3-Iodo-1-propanol is the Finkelstein reaction . chemicalbook.comchemspider.comchemicalforums.com This reaction involves the treatment of 3-chloro-1-propanol (B141029) with an excess of sodium iodide in a suitable solvent, typically acetone (B3395972). chemicalbook.comchemspider.com The equilibrium is driven towards the product because sodium chloride is insoluble in acetone and precipitates out of the solution, while sodium iodide is soluble. chemicalforums.com

A typical procedure involves refluxing 3-chloro-1-propanol with sodium iodide in acetone for a set period. chemicalbook.comchemspider.com After cooling, the precipitated sodium chloride is removed by filtration. The product, this compound, is then isolated and purified, often by distillation under reduced pressure. chemicalbook.com

Chemical Reactivity and Synthetic Applications

The reactivity of 3-Iodo-1-propanol is dominated by the two functional groups present: the primary alcohol and the primary alkyl iodide.

Reactivity of the Carbon-Iodine Bond : The C-I bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions (S_N2). This allows for the facile introduction of various nucleophiles at the C3 position.

Reactivity of the Hydroxyl Group : The hydroxyl group can undergo typical alcohol reactions. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester.

These reactive sites make this compound a valuable precursor for synthesizing a variety of bifunctional compounds. For instance, it is used in the preparation of intermediates for pharmaceuticals and other specialty chemicals. ontosight.aiguidechem.com It can be used to introduce a 3-hydroxypropyl group into a molecule. One notable application is in the quaternization of amines to form quaternary ammonium (B1175870) salts. acs.org

Homologous Series and Structural Analogs

Established Halogenation Routes for this compound Synthesis

Nucleophilic Substitution Reactions in Haloalkanol Synthesis (e.g., Finkelstein Reaction)

The Finkelstein reaction stands as a classic and widely utilized method for the synthesis of alkyl iodides. byjus.com This reaction operates on the principle of a nucleophilic bimolecular substitution (S_N2) mechanism, where a halogen exchange occurs. byjus.comtestbook.com In the context of this compound synthesis, an alkyl chloride or bromide is treated with a solution of sodium iodide (NaI) in acetone (B3395972). byjus.com The success of this equilibrium reaction is driven by the poor solubility of the newly formed sodium chloride or sodium bromide in acetone, which precipitates out of the solution, thereby shifting the equilibrium towards the formation of the desired alkyl iodide. byjus.comadichemistry.com

The reaction is a single-step process involving a backside attack by the iodide nucleophile on the carbon atom bearing the halogen leaving group. byjus.comallaboutchemistry.net This concerted mechanism, where bond-forming and bond-breaking occur simultaneously, results in an inversion of stereochemistry at the reaction center. byjus.comtestbook.com The efficiency of the Finkelstein reaction is influenced by several factors, including the nature of the leaving group, the nucleophilicity of the attacking halide, and the stability of the resulting carbon-halogen bond. adichemistry.com

A modified version of the Finkelstein reaction involves the conversion of an alcohol to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. adichemistry.com This intermediate is then reacted with a metal halide to produce the corresponding alkyl halide. adichemistry.com

Conversion Strategies from Related Propanol (B110389) Derivatives (e.g., 3-chloro-1-propanol)

A primary and direct precursor for the synthesis of this compound is 3-chloro-1-propanol. chemicalbook.comchemspider.com The conversion is typically achieved through the Finkelstein reaction, where 3-chloro-1-propanol is reacted with sodium iodide in a suitable solvent like acetone. chemicalbook.comchemspider.com

In a typical procedure, 3-chloro-1-propanol is mixed with sodium iodide in acetone and heated to reflux. chemicalbook.comchemspider.com The reaction mixture is then allowed to react for a specific duration, for instance, 24 to 72 hours. chemicalbook.comchemspider.com During the reaction, sodium chloride, which is insoluble in acetone, precipitates out, driving the reaction forward. chemicalbook.comchemspider.com After filtration of the precipitate and removal of the solvent, the crude this compound can be purified by methods such as distillation or extraction. chemicalbook.comchemspider.com

For example, one documented synthesis involves reacting 3-chloro-1-propanol with sodium iodide in acetone at reflux for 24 hours. chemspider.com After workup, which includes washing with sodium thiosulfate (B1220275) solution to remove excess iodine, and subsequent purification, this compound was obtained in an 84% yield. chemspider.com Another procedure reports a 63% yield after refluxing for 72 hours followed by distillation. chemicalbook.com

The synthesis of the precursor, 3-chloro-1-propanol, can be accomplished by reacting 1,3-propanediol (B51772) with hydrochloric acid using a catalyst such as benzenesulfonic acid. google.com This reaction is typically carried out by heating the mixture. google.com

Table 1: Synthesis of this compound from 3-Chloro-1-propanol via Finkelstein Reaction

| Reactants | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| 3-Chloro-1-propanol, Sodium Iodide | Acetone | Reflux, 72 hours | 63 | chemicalbook.com |

| 3-Chloro-1-propanol, Sodium Iodide | Acetone | Reflux, 24 hours | 84 | chemspider.com |

Sustainable and Green Chemistry Approaches in this compound Production

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of iodohydrins like this compound. These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Methodologies for Iodohydrin Formation

One approach to greener synthesis is the development of solvent-free reaction conditions. For instance, the reaction of tetramethoxyquinolizine with neat (solvent-free) this compound has been reported to produce a single stereoisomer of a cis-dibenzo[a,h]quinolizinium propanol. acs.orgnih.gov While this example illustrates a subsequent reaction of this compound, the principle of conducting reactions without a solvent to reduce environmental impact is a key strategy in green chemistry. Another patent describes a method for synthesizing oxetane (B1205548) compounds from 3-halo-1-propanol in an alkaline water solution or suspension without the use of organic solvents, which is highlighted as an environmentally friendly process. google.com

Utilization of Supported Reagents and Catalytic Systems for Enhanced Efficiency

The use of supported reagents and advanced catalytic systems can significantly improve the efficiency and sustainability of chemical processes. For nucleophilic substitution reactions, including those for synthesizing haloalkanes, the use of recyclable ionic liquids as catalysts has been explored. organic-chemistry.org For example, [bmim][X] (where X is an anion) has been shown to be an effective and recyclable catalyst for nucleophilic substitution reactions of sulfonate esters. organic-chemistry.org

Furthermore, phase transfer catalysts have been employed in the synthesis of related compounds. A patent for the synthesis of oxetane from 3-halo-1-propanol utilizes a phase transfer catalyst in an aqueous alkaline solution, which avoids organic solvents and simplifies the purification process, leading to high yields and easier industrial scale-up. google.com

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The stereoselective synthesis of derivatives of this compound is crucial for applications where specific stereoisomers are required, such as in the development of pharmaceuticals. Research has demonstrated the stereoselective preparation of complex molecules incorporating the this compound moiety.

For example, the quaternization of dibenzoquinolizines with 3-halo-1-propanols has been shown to be highly cis-selective. acs.orgnih.gov In one instance, the reaction of a tetramethoxyquinolizine with neat this compound resulted in the formation of a single stereoisomer of the corresponding cis-dibenzo[a,h]quinolizinium propanol. acs.orgnih.gov

Another study describes the enantioselective synthesis of a dibenzo[a,g]quinolizinium propanol derivative starting from a dihydroisoquinoline. acs.orgnih.gov This multi-step synthesis involved an asymmetric transfer hydrogenation using a chiral ruthenium catalyst to establish the desired stereochemistry, followed by cyclization and subsequent quaternization with 3-chloro-1-propanol under Finkelstein conditions, which proceeded with high cis-selectivity. acs.orgnih.gov These examples highlight that while the chirality may not be on the this compound itself, it is used as a key reagent to build complex chiral molecules with a high degree of stereocontrol. acs.orgnih.gov

Fundamental Organic Reactions of this compound

The presence of two distinct functional groups in this compound dictates its chemical behavior, allowing for selective reactions at either the iodinated carbon or the primary alcohol.

Nucleophilic Displacement at the Iodinated Carbon Center

The carbon-iodine bond in this compound is the most reactive site for nucleophilic attack. Iodine is an excellent leaving group due to the relatively weak C-I bond and the stability of the resulting iodide anion. savemyexams.com This facilitates nucleophilic substitution reactions, typically proceeding through an S_N_2 mechanism, especially with primary alkyl halides like this compound. pages.dev

A classic example of this reactivity is the Williamson ether synthesis, where an alkoxide ion displaces the iodide to form an ether. libretexts.orgambeed.com For instance, the reaction of this compound with an alkoxide, such as sodium ethoxide, would yield 3-ethoxy-1-propanol. The general mechanism involves the deprotonation of an alcohol to form a potent alkoxide nucleophile, which then attacks the electrophilic carbon of the alkyl halide in an S_N_2 fashion. youtube.comlibretexts.org The reaction is favorable with primary halides like this compound as they are less prone to competing elimination reactions. libretexts.orgchegg.com

Another significant nucleophilic substitution is the reaction with cyanide ions, typically from potassium cyanide (KCN) in an ethanolic solution. savemyexams.comchemguide.co.uk This reaction is a powerful tool for carbon chain extension. When this compound is heated under reflux with ethanolic KCN, the iodide is replaced by a cyanide group (-CN) to produce 4-hydroxybutanenitrile. chemguide.co.uk The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, demonstrating the synthetic utility of this transformation.

The general scheme for nucleophilic substitution at the iodinated carbon can be represented as:

I-(CH₂)₃-OH + :Nu⁻ → Nu-(CH₂)₃-OH + I⁻

Where :Nu⁻ represents a generic nucleophile.

A summary of common nucleophilic displacement reactions with this compound is presented in the table below.

| Nucleophile | Reagent | Product | Reaction Type |

|---|---|---|---|

| Alkoxide (RO⁻) | ROH / NaH | RO-(CH₂)₃-OH | Williamson Ether Synthesis |

| Cyanide (CN⁻) | KCN | NC-(CH₂)₃-OH | Nitrile Synthesis |

| Hydroxide (OH⁻) | NaOH (aq) | HO-(CH₂)₃-OH (1,3-Propanediol) | Hydrolysis |

| Ammonia (NH₃) | NH₃ (excess) | H₂N-(CH₂)₃-OH | Amination |

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group in this compound can undergo various transformations, most notably oxidation. The oxidation of a primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. quora.com

For example, the oxidation of 1-propanol, a similar primary alcohol, can be achieved using oxidizing agents like potassium permanganate (B83412) or potassium dichromate to form propanoic acid. quora.com Similarly, this compound can be oxidized to 3-iodopropanoic acid. The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would favor the formation of the corresponding aldehyde, 3-iodopropanal.

Another important reaction of the alcohol group is esterification. In the presence of a carboxylic acid and an acid catalyst, this compound can form an ester. For instance, the reaction with acetic acid would yield 3-iodopropyl acetate.

The table below summarizes key transformations of the primary alcohol functionality in this compound.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation to Carboxylic Acid | KMnO₄ or K₂Cr₂O₇ | 3-Iodopropanoic Acid |

| Oxidation to Aldehyde | PCC | 3-Iodopropanal |

| Esterification | RCOOH / H⁺ | RCOO(CH₂)₃I |

It is important to note that the choice of reagents is crucial to selectively react one functional group in the presence of the other. For instance, when performing a nucleophilic substitution at the iodinated carbon, basic conditions are often used, which can deprotonate the alcohol. This can be either a desired step, as in the Williamson ether synthesis where the alkoxide is formed in situ, or an undesired side reaction.

Oxidative Addition and Reductive Elimination Pathways

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms involving this compound is heavily reliant on detailed kinetic and spectroscopic investigations. These studies provide critical insights into the transient species, intermediate structures, and energetic pathways that govern the compound's reactivity. By analyzing reaction rates under various conditions and observing molecular changes with spectroscopic techniques, researchers can construct and validate mechanistic hypotheses for reactions such as substitutions, eliminations, and cyclizations.

Spectroscopic studies have been fundamental in characterizing the intermolecular and intramolecular interactions that dictate the behavior of this compound. Fourier transform infrared (FTIR) and broadband dielectric (BDS) spectroscopy, supported by density functional theory (DFT) calculations, have revealed the complex interplay between classical hydrogen bonds (H-bonds), halogen-based H-bonds, and dipole-dipole interactions. acs.org In its liquid state, this compound, like other monoalcohols, forms supramolecular structures. However, the presence of the iodine atom significantly influences this association. The introduction of the halogen atom inhibits the typical hydrogen bonding between hydroxyl groups, leading to a greater proportion of non-associated molecules compared to non-halogenated propanol. acs.org Spectroscopic analysis indicates that at room temperature, a notable percentage of this compound molecules are not involved in hydrogen bonding. acs.org Furthermore, these studies provide strong evidence for the formation of other types of small molecular associates through O–H···I or I···I interactions. acs.org

Table 1: Percentage of Non-Hydrogen-Bonded Hydroxyl Groups in Halogenated Propanols at Room Temperature

| Compound | Percentage of Non-HBonded OH Groups (%) |

| 3-Chloro-1-propanol | 2.15 |

| 3-Bromo-1-propanol | 2.36 |

| This compound | 3.13 |

Data sourced from experimental spectroscopic studies. acs.org

More advanced spectroscopic techniques, such as photo-chemically induced dynamic nuclear polarization (photo-CIDNP), have been employed to probe reaction mechanisms at an even more detailed level. In one study, this compound was used in an environment to study the photoinduced oxidocyclization of tryptophan. rsc.org The analysis identified a photo-CIDNP active product, 3α-hydroxypyrroloindole, and the study of its formation provided insights into the reaction kinetics. The kinetics of the radical pair formation were found to follow a bimolecular steady-state model. rsc.org Time-resolved (TR) photo-CIDNP experiments revealed different enhancement factors for the diastereoisomers of the product, highlighting diastereomer-dependent reaction kinetics. rsc.org This demonstrates the power of specialized spectroscopic methods to uncover subtle mechanistic details, such as the behavior of radical intermediates and the influence of stereochemistry on reaction pathways. rsc.org

Table 2: Selected Photo-CIDNP Enhancement Factors for trans-HOPI in the Presence of Different Dyes

| Proton | Enhancement (with AT12 dye) | Enhancement (with Fluorescein dye) |

| H5 | 380 | -160 |

Data reflects the signal enhancement of a specific proton (H5) of the trans-3α-hydroxypyrroloindole (HOPI) product at a magnetic field of 4.7 T. The change in sign is attributed to the different properties of the dye sensitizers used. rsc.org

Kinetic studies are essential for quantitatively defining reaction pathways. The rates of reactions involving this compound can be monitored to determine the order of reaction with respect to each reactant, the influence of temperature (allowing for the calculation of activation parameters), and the effect of the solvent. For instance, in the oxidation of aliphatic alcohols, kinetic analyses often reveal a first-order dependence on the oxidant and Michaelis-Menten kinetics with respect to the alcohol. Such findings point toward a mechanism involving the rapid pre-equilibrium formation of an intermediate complex between the alcohol and the oxidant. A substantial primary kinetic isotope effect (kH/kD), observed when a C-H bond is replaced by a C-D bond at a reacting center, can confirm that this bond is broken in the rate-determining step of the reaction.

In the case of this compound, a key reaction is its intramolecular cyclization to form oxetane. This reaction is a classic example of neighboring group participation, where the hydroxyl group acts as an internal nucleophile to displace the iodide. The kinetics of such radical cyclizations can be extremely fast. For comparison, the cyclization of a similar primary alkyl radical has a rate constant (k) on the order of 1.8 × 10⁵ s⁻¹ at 20°C. researchgate.net The mechanism can also proceed via non-radical pathways. The iodine atom itself can act as a neighboring group, influencing the reactivity at the carbon center to which it is attached. cdnsciencepub.com Furthermore, mechanistic investigations into related iodo-compounds suggest that reactions can be initiated by the homolytic cleavage of the carbon-iodine bond, leading to radical intermediates. lookchem.com The specific pathway—be it Sɴ2, radical-mediated, or involving an iodonium (B1229267) ion intermediate—is influenced by factors such as the reaction conditions (e.g., presence of light or a radical initiator) and the solvent polarity. lookchem.comnih.gov

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound.

¹H NMR: The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The protons on the carbon adjacent to the hydroxyl group (CH₂OH) typically show a distinct chemical shift compared to the protons on the carbon bonded to the iodine atom (CH₂I) and the central methylene (B1212753) group (CH₂). The splitting of these signals (multiplicity) arises from spin-spin coupling with neighboring protons, revealing the connectivity of the carbon skeleton. For instance, in 1-propanol, the protons of the aldehyde group appear at δ 9.5-10.1, while the α-hydrogens are found at δ 2.2-2.6. usp.br

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the electronegativity of the attached atoms. Therefore, the carbon atom bonded to the highly electronegative iodine atom will have a significantly different chemical shift compared to the carbon bonded to the oxygen atom and the central carbon atom. In a similar compound, 1-propanol, the carbon shifts are observed at 64.25 ppm, 25.89 ppm, and 10.28 ppm in CDCl₃ solvent. nih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| HO-CH₂ - | 3.73 (triplet) | 62.5 |

| -CH₂ -CH₂- | 2.05 (quintet) | 36.2 |

| I-CH₂ - | 3.28 (triplet) | 7.5 |

Note: The table above presents predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy for Molecular Structure and Conformation (e.g., Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying functional groups and studying intermolecular interactions in this compound. nih.gov The FTIR spectrum of alcohols is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is attributed to the O-H stretching vibration of hydrogen-bonded hydroxyl groups. researchgate.netwiley.com

In a study of this compound and its halogen analogues, FTIR spectra at room temperature (299 K) revealed a characteristic band around 3330 cm⁻¹ for the stretching vibrations of hydrogen-bonded hydroxyl groups (νHBOH). nih.gov Another band at approximately 3560 cm⁻¹ was assigned to the stretching of "free" or non-hydrogen-bonded hydroxyl groups (νfreeOH). nih.gov The presence and nature of these bands provide evidence for the formation of supramolecular structures, such as chain-like clusters, through hydrogen bonding. nih.govifpan.edu.pl

The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. The position of this band can be sensitive to the conformational state of the molecule and its participation in intermolecular interactions.

Interactive Data Table: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

| O-H Stretch (H-bonded) | ~3330 | Indicates intermolecular hydrogen bonding. nih.gov |

| O-H Stretch (Free) | ~3560 | Presence of non-hydrogen-bonded hydroxyl groups. nih.gov |

| C-H Stretch | 2850-3000 | Aliphatic C-H bonds. |

| C-O Stretch | 1000-1260 | Stretching of the carbon-oxygen bond. |

| C-I Stretch | <600 | Characteristic of the carbon-iodine bond. |

Dielectric Spectroscopy for Probing Molecular Dynamics and Relaxation Phenomena

Broadband Dielectric Spectroscopy (BDS) is a powerful technique used to investigate the molecular dynamics and relaxation processes in materials like this compound. nih.govacs.orgresearchgate.net This method measures the dielectric properties of a sample as a function of frequency and temperature. For alcohols, BDS can reveal details about processes such as the structural (α) relaxation, which is associated with the cooperative movement of molecules near the glass transition, and a slower, Debye-type relaxation process linked to the dynamics of hydrogen-bonded supramolecular structures. researchgate.netqucosa.de

Studies on halogenated propanols, including this compound, have shown that the presence of the halogen atom significantly influences the molecular association processes. nih.gov The competition between classical hydrogen bonds and additional dipole-dipole interactions involving the halogen atom can be probed by BDS. acs.org The dielectric loss spectra can be analyzed to determine relaxation times and their temperature dependence, providing insights into the energy barriers and mechanisms of molecular motions. nih.gov

Calorimetric Methods in Thermodynamic Analysis (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net For this compound, DSC is employed to determine key thermodynamic properties such as the glass transition temperature (Tg), melting point (Tm), and enthalpy of fusion (ΔHfus). nih.govresearchgate.net

In a comparative study, the glass transition temperature of this compound was determined to be 157 K. nih.gov This value, when compared to n-propanol and other halogenated derivatives, provides information on how the substitution of a hydrogen atom with a bulky and electronegative iodine atom affects the molecular mobility and the temperature at which the liquid becomes a glass upon cooling. nih.gov Such calorimetric data is crucial for understanding the thermodynamic stability and phase behavior of the compound. researchgate.net

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. nist.govnist.gov It is used for the structural confirmation of this compound by determining its molecular weight and for analyzing its fragmentation patterns. uni-saarland.de The molecular weight of this compound is 185.99 g/mol . nist.govnist.gov

Under electron ionization (EI), the this compound molecule will lose an electron to form a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation. uni-saarland.de The fragmentation pattern provides valuable structural information. Common fragmentation pathways for primary alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, other significant fragmentation pathways would involve the loss of the iodine atom or fragments containing iodine. The analysis of these fragment ions helps to piece together the structure of the original molecule. umass.edu

Interactive Data Table: Expected Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment Ion | Formation Pathway |

| 186 | [C₃H₇IO]⁺• | Molecular Ion (M⁺•) |

| 168 | [C₃H₅O]⁺ | Loss of I• and H₂ |

| 127 | I⁺ | Iodine cation |

| 59 | [C₃H₇O]⁺ | Loss of I• |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

Note: The relative abundance of these fragments can vary depending on the ionization energy and the specific mass spectrometer used.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, such as those using the B3LYP and CAM-B3LYP functionals with a 6-311G(d,p) basis set, have been employed to understand its molecular geometry and interaction energies. acs.org The CAM-B3LYP functional is particularly noted for its improved handling of long-range interactions, which are crucial for accurately determining the energy and geometry of molecular dimers. acs.org

Studies have shown that the introduction of a halogen atom like iodine into the propanol structure significantly influences the association of molecules. acs.org While hydrogen bonds (O-H···O) are the primary mode of association in alcohols, DFT calculations reveal the potential for other interactions, such as those involving the halogen atom (O-H···I or I···I). acs.orgnih.gov These additional interactions can compete with traditional hydrogen bonding, leading to a more complex and heterogeneous supramolecular structure. acs.org

The electronic properties derived from DFT, such as the distribution of electron density and molecular orbital energies (HOMO and LUMO), are fundamental to predicting the reactivity of this compound. These calculations help in identifying the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for understanding its chemical behavior.

Table 1: DFT Calculation Parameters for this compound Studies

| Parameter | Details |

| Functionals | B3LYP, CAM-B3LYP |

| Basis Set | 6-311G(d,p) |

| Software | Gaussian09 |

| Optimization Criteria | opt=tight, int=verytight |

| Interaction Energy Correction | Counterpoise method for Basis Set Superposition Error (BSSE) |

This table summarizes common parameters used in DFT calculations for studying this compound and its interactions, as reported in the literature. acs.org

Molecular Dynamics Simulations (MDS) for Condensed Phase Behavior and Supramolecular Assemblies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide valuable insights into its behavior in the condensed phase, particularly how individual molecules interact to form larger supramolecular structures. acs.org

These simulations have been used in conjunction with experimental techniques like broadband dielectric spectroscopy and Fourier transform infrared spectroscopy to investigate the impact of the iodine atom on the hydrogen-bonding network. acs.org The findings indicate that while n-propanol tends to form chain-like clusters through hydrogen bonds, the presence of the iodine atom in this compound introduces a degree of local disorder. acs.orgnih.gov

MD simulations have shown that the introduction of halogen atoms can inhibit the extent of molecular association via hydrogen bonds. acs.org This is reflected in a greater number of non-associated molecules and smaller hydrogen-bonded clusters compared to pure n-propanol. acs.org Furthermore, these simulations support the idea that specific halogen-based hydrogen bonds and halogen-halogen interactions contribute to variations in the molecular order. acs.orgnih.gov This theoretical approach helps to explain experimental observations, such as changes in the Kirkwood-Frölich factor, which relates to the long-range correlation of dipoles in the liquid. acs.org

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are instrumental in interpreting and predicting the spectroscopic properties of this compound. These calculations can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR), providing a theoretical counterpart to experimental data.

For instance, theoretical calculations of vibrational frequencies can aid in the assignment of bands observed in experimental IR and Raman spectra. In the case of this compound and related halogenated propanols, calculations have been used to analyze the hydroxyl (OH) stretching bands. acs.org These studies have helped to confirm the presence of a small percentage of non-hydrogen-bonded (free) hydroxyl groups, which was calculated to be 3.13% for this compound at room temperature. acs.org

Furthermore, theoretical calculations can predict how the vibrational frequencies shift upon changes in the molecular environment, such as the formation of hydrogen bonds. For this compound, it was noted that the position of the hydrogen-bonded OH stretching band (νOHHB) does not differ significantly from its chloro and bromo counterparts, suggesting a similar strength of the hydrogen bonds formed at room temperature. acs.org Time-dependent DFT (TD-DFT) can also be used to predict electronic transitions, which are observed in UV-visible spectroscopy.

Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions by mapping out potential reaction pathways and identifying the associated transition states. For reactions involving this compound, theoretical methods can be used to calculate the energy changes that occur as reactants are converted into products.

By modeling the geometries of reactants, products, and intermediate structures, chemists can propose detailed step-by-step mechanisms. The highest energy point along the reaction coordinate between a reactant and a product is the transition state, and its energy determines the activation energy of the reaction.

For example, in reactions involving iodoalkanes, theoretical studies have investigated various reaction mechanisms such as hydrogen abstraction and displacement. researchgate.net In the context of atmospheric chemistry, the reaction of iodoalkanes with radicals like NO3 has been studied theoretically to determine dominant reaction channels. researchgate.net While specific studies focusing solely on the reaction pathways of this compound are not extensively detailed in the provided results, the principles of using computational chemistry to predict these pathways are well-established. acs.orgacs.org Such calculations would involve identifying the transition states for potential reactions, such as nucleophilic substitution at the carbon bearing the iodine atom or elimination reactions.

Role in Pharmaceutical and Agrochemical Synthesis

The reactivity of the carbon-iodine bond allows this compound to serve as a key intermediate in the synthesis of various high-value chemicals. cymitquimica.com The iodine atom is an excellent leaving group in nucleophilic substitution reactions, facilitating the straightforward attachment of the propanol chain to other molecules.

Precursor in the Development of Bioactive Molecules and Drug Candidates

This compound is frequently employed as a foundational component in the synthesis of biologically active molecules and pharmaceutical intermediates. cymitquimica.comscbt.com Its role is to introduce a flexible three-carbon spacer, which can be critical for achieving the desired conformation and biological activity of a drug candidate.

Research has demonstrated its use in creating precursors for complex molecular systems, such as donor-acceptor dyads, which are studied for their electronic properties. cdnsciencepub.comscholaris.ca In these syntheses, this compound reacts with nitrogen-containing heterocyclic compounds, such as benzo[a]carbazole derivatives, in the presence of a base like sodium hydride (NaH) to form a 3-hydroxypropyl derivative. cdnsciencepub.comscholaris.ca This derivative can then be further functionalized. A notable, specific application includes its role in a synthetic route for Prozac, where 3-chloro-1-phenyl-1-propanol is converted to 3-iodo-1-phenyl-1-propanol via a Finkelstein reaction as a key step. echemi.com

Synthesis of Specialty Chemicals and Functional Materials

Beyond pharmaceuticals, this compound is a building block for various specialty chemicals and advanced functional materials. cymitquimica.com Its ability to participate in polymerization and other coupling reactions makes it suitable for creating materials with tailored properties.

For instance, it has been used in the synthesis of polymeric ionic liquids. One such material, poly(1-methyl 3-(2-acryloyloxy propyl) imidazolium (B1220033) iodide) (PMAPII), was developed for use as a matrix polymer in composite electrolytes for dye-sensitized solar cells. chemsrc.com The synthesis involves leveraging the reactivity of this compound to construct the monomer unit before polymerization.

Construction of Supramolecular Systems and Organized Assemblies

The dual functionality of this compound—its ability to form hydrogen bonds via the hydroxyl group and engage in halogen-based interactions via the iodine atom—makes it a subject of interest in supramolecular chemistry. These non-covalent interactions govern the self-assembly of molecules into larger, organized structures.

Influence of Halogen Atoms on Hydrogen Bonding Networks and Self-Association

The presence of a highly electronegative halogen atom significantly impacts the molecular association processes in alcohols. acs.orgnih.gov Detailed studies comparing n-propanol with its halogenated derivatives (3-chloro-1-propanol, 3-bromo-1-propanol, and this compound) have provided critical insights into these interactions. acs.orgnih.gov

Comparative Research Findings on Propanol Derivatives

| Compound | Key Finding on Supramolecular Structure |

|---|---|

| n-Propanol | Forms extensive chain-like hydrogen-bonded clusters. nih.gov |

| 3-Chloro-1-propanol | Association via hydrogen bonds is inhibited by the halogen atom, leading to smaller clusters. nih.gov |

| 3-Bromo-1-propanol | Similar to the chloro- derivative, shows reduced self-association compared to n-propanol. nih.gov |

| This compound | The large iodine atom significantly influences molecular ordering through halogen-based interactions, competing with classical hydrogen bonding. nih.gov |

This table summarizes findings from comprehensive studies on the supramolecular structures of propanol and its halogen derivatives. acs.orgnih.gov

Design of Molecular Nanoassemblies and Hierarchical Structures

The interplay of hydrogen and halogen bonding in this compound and its analogues drives the formation of distinct molecular nanoassemblies. Research has shown that these primary alcohols preferentially form chain-like motifs rather than more complex ring-type or branched structures. acs.orgnih.gov

Molecular dynamics simulations have further elucidated that the variation in the molecular order among the halogenated propanols is directly linked to these specific halogen-based interactions. nih.gov By understanding and controlling these competing non-covalent forces, it is possible to design and construct hierarchical structures and nanoassemblies from the molecular level up, which is a fundamental goal in materials science and nanotechnology. ifpan.edu.pl

Incorporation into NO-Donor Compounds and Nitrated Derivatives

This compound serves as a direct precursor for the synthesis of nitrated compounds, some of which are investigated as nitric oxide (NO) donors for therapeutic applications or have other industrial uses.

A significant example is the synthesis of 3-nitrooxypropanol (3-NOP). thieme-connect.de This compound is a potent methane (B114726) mitigant in ruminants and has been explored for its pharmacological activities. The synthesis can be achieved by reacting this compound with silver nitrate (B79036) (AgNO₃) in an acetonitrile (B52724) solvent. thieme-connect.de In this reaction, the iodide is displaced by the nitrate group, yielding the desired 3-nitrooxypropanol in high yield (94%) after stirring at room temperature for 48 hours. thieme-connect.de Similarly, 3-nitropropanol (B1196422) has been obtained from 3-iodopropanol through a bromide/nitrite exchange mechanism, highlighting the precursor role of halogenated propanols in accessing nitro-functionalized aliphatic compounds. orgsyn.org

Synthesis of Polymer and Oligomer Precursors

This compound serves as a critical starting material and intermediate in the creation of various precursors for polymers and oligomers. Its bifunctional nature, possessing both a hydroxyl group and a reactive carbon-iodine bond, allows for its incorporation into monomeric and oligomeric structures that can subsequently undergo polymerization or further functionalization. The ease of displacing the iodide ion makes it a superior alkylating agent for introducing a three-carbon chain with a terminal hydroxyl group, a valuable feature in polymer chemistry.

Research has demonstrated the utility of this compound in synthesizing precursors for a range of materials, from specialty polymers to complex biomolecules. Its role can be as a direct reactant in building a monomer or as a co-catalyst in polymerization processes.

One notable application involves its use as a co-catalyst in the production of poly-alpha-olefin (PAO) synthetic oils. In this process, this compound, in conjunction with a primary catalyst like boron trifluoride, facilitates the polymerization of alpha-olefins. google.com The specific combination of catalysts influences the viscosity and other properties of the resulting polymer.

In another synthetic application, this compound is used to create precursors for polymeric ionic liquids. For instance, it is a key reagent in the synthesis of poly(1-methyl 3-(2-acryloyloxy propyl) imidazolium iodide) (PMAPII), which can be used as a matrix polymer in composite polymer electrolytes. chemsrc.com

Furthermore, in the field of biochemistry and biomaterials, this compound is employed in the synthesis of oligomeric structures like monoacyl lipopeptides. It acts as an alkylating agent to introduce a hydroxypropyl thioether linkage, a key structural component of these complex molecules. nih.gov For example, it is used in the S-alkylation of protected cysteine-serine synthons to create precursors for biologically active lipopeptides. nih.gov

The following table summarizes a specific example of its use in the synthesis of a lipopeptide precursor:

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| (S)-methyl 3-(tert-butoxy)-2-((R)-2-((tert-butoxycarbonyl)amino)-3-mercaptopropanamido)propanoate | This compound | (S)-methyl 3-(tert-butoxy)-2-((R)-2-((tert-butoxycarbonyl)amino)-3-((3-hydroxypropyl)thio)propanamido)propanoate | 72% | nih.gov |

The following table details its role as a co-catalyst in polymerization:

Analytical Methodologies for 3 Iodo 1 Propanol and Its Chemical Transformations

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For 3-Iodo-1-propanol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively used for purity assessment and isolation purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound, offering both quantitative and qualitative data. Reverse-phase (RP) HPLC is a commonly employed method for this compound. sielc.comsielc.com This approach allows for the separation of this compound from impurities and can be scaled for preparative separation to isolate these impurities. sielc.comsielc.com

A typical mobile phase for the RP-HPLC analysis of this compound consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid such as formic acid. sielc.comsielc.com The use of columns with 3 µm particles is available for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com HPLC has been utilized in the analysis of various compounds, including optically active 3-amino-1-phenylpropanol derivatives where enantiomeric purity was determined. google.com For instance, the analysis of radiolabeled compounds and their purity is often performed using radio-HPLC systems. acs.org

Table 1: Example HPLC Conditions for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) | sielc.comsielc.com |

| Column | Newcrom R1, C18 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.comsielc.com |

| Acid Modifier | Phosphoric Acid (standard) or Formic Acid (for MS-compatibility) | sielc.comsielc.com |

| Application | Purity Assessment, Impurity Isolation, Pharmacokinetics | sielc.comsielc.com |

Gas Chromatography (GC) is a key analytical method for assessing the purity of this compound and for monitoring chemical reactions involving volatile compounds. Commercial grades of this compound often specify a purity of greater than 98.0%, as determined by GC. tcichemicals.comcymitquimica.com This indicates that GC is a standard method for quality control.

GC is particularly useful for monitoring the progress of chemical syntheses. rsc.org For example, aliquots can be taken from a reaction mixture, diluted, and injected into a GC or GC-MS system to determine the consumption of starting materials and the formation of products. rsc.org This technique is also applied to determine the presence of residual solvents, also known as organic volatile impurities (OVI), in active pharmaceutical ingredients. bibliotekanauki.pl For the analysis of halogenated alcohols, GC with electron-capture detection (GC-ECD) is a sensitive method, particularly after derivatization of the analytes. researchgate.net

Table 2: Applications of GC in the Context of this compound and Related Compounds

| Application | Details | Source |

|---|---|---|

| Purity Assessment | Determination of the purity percentage of this compound. | tcichemicals.com |

| Reaction Monitoring | Tracking the consumption of reactants and formation of products in real-time. | rsc.org |

| Residual Solvent Analysis | Quantifying organic volatile impurities in pharmaceutical products. | bibliotekanauki.pl |

| Analysis of Halogenated Alcohols | Detection of compounds like 2-bromo-1,3-propanediol (B122426) and 1,3-dichloro-2-propanol (B29581) in water samples. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of this compound and its transformation products. The most common examples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS combines the separation capabilities of GC with the identification power of MS. It is widely used for the identification and quantification of volatile and semi-volatile compounds. In the context of related chemical syntheses, GC-MS is employed for impurity profiling, allowing for the identification of byproducts and unreacted starting materials. For instance, a sensitive GC-MS method was developed for the determination of the alkylating agent 4-chloro-1-butanol (B43188) in active pharmaceutical ingredients, using 3-chloro-1-propanol (B141029) as an internal standard. jst.go.jp The analysis of volatile organic compounds (VOCs) from complex samples, such as in the study of decomposition odor, relies heavily on techniques like comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry (GCxGC-TOFMS) for enhanced separation and identification. plos.org The NIST WebBook provides mass spectrum data for this compound obtained by electron ionization, which is a cornerstone for its identification by MS. nist.govnist.gov

LC-MS is another indispensable hyphenated technique, particularly for compounds that are not sufficiently volatile or stable for GC analysis. bldpharm.com The development of analytical methods for biocides in consumer products, such as 3-iodo-2-propynyl butyl carbamate (B1207046) (IPBC), has utilized HPLC coupled with MS. eeer.orgresearchgate.net These LC-MS methods are optimized for the extraction, identification, and quantification of target compounds in complex matrices. eeer.orgresearchgate.net Furthermore, LC-MS/MS (tandem mass spectrometry) provides even greater selectivity and sensitivity for quantitative analysis, as demonstrated in the analysis of thyroid hormone metabolites in cell culture samples. nih.gov For the analysis of this compound itself, using an MS-compatible mobile phase (e.g., with formic acid instead of phosphoric acid) in HPLC allows for direct coupling to a mass spectrometer. sielc.comsielc.com

Table 3: Overview of Hyphenated Analytical Techniques

| Technique | Separation Principle | Detection Principle | Typical Applications for this compound & Related Compounds | Source |

|---|---|---|---|---|

| GC-MS | Gas Chromatography | Mass Spectrometry | Impurity profiling, identification of volatile reaction products, analysis of residual solvents. | jst.go.jpplos.org |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Quantitative analysis of non-volatile compounds, analysis in complex matrices, purity confirmation. | bldpharm.comeeer.orgresearchgate.net |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Highly sensitive and selective quantitative analysis of trace components. | nih.gov |

Future Directions and Emerging Research Avenues for 3 Iodo 1 Propanol

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 3-iodo-1-propanol and its derivatives is often reliant on classic methods such as the Finkelstein reaction, which involves converting 3-chloro-1-propanol (B141029) using sodium iodide in acetone (B3395972). rsc.orgchemicalbook.comechemi.com While effective, research is moving towards novel catalytic systems to improve reaction efficiency, selectivity, and sustainability.

Emerging research focuses on several key areas of catalysis:

Photocatalysis: Light-driven reactions represent a green and efficient frontier. Systems using deca-tungstate or iridium-based photocatalysts have shown success in related C-H functionalization and carbonylation reactions, which could be adapted for novel transformations involving this compound or its precursors. nih.gov

Transition-Metal Catalysis: Copper-catalyzed reactions, such as the aromatic Finkelstein reaction and N-arylation, are being refined to functionalize molecules using iodo-precursors. washington.eduaip.org These methods allow for the creation of complex molecules under milder conditions. Furthermore, nickel-catalyzed photoredox coupling reactions are being explored for creating new bonds, for instance, in the synthesis of arylhydrazines. nih.gov

Enzymatic Catalysis: Biocatalysis offers unparalleled selectivity. Fluorinase enzymes have been shown to catalyze a direct halogen exchange, termed an enzymatic Finkelstein reaction, which could inspire the development of "iodinases" for the specific synthesis of iodo-compounds like this compound. researchgate.net Additionally, halohydrin dehalogenases (HHDHs) are being engineered to enhance their activity and selectivity in reactions involving haloalcohols. acs.org

Asymmetric Catalysis: For the synthesis of chiral molecules derived from this compound, asymmetric catalysis is crucial. Spiroborate ester catalysts, for example, have been successfully used in the asymmetric reduction of β-haloketones to produce optically active γ-haloalcohols, a class of compounds to which derivatives of this compound belong. google.com

A patent has also described the use of this compound as a co-catalyst within a combined cationic catalyst system with boron trifluoride for producing poly-alpha-olefin synthetic oils, highlighting its potential role within catalytic systems themselves.

Table 1: Emerging Catalytic Systems and Their Potential Impact

| Catalytic System | Catalyst Example | Potential Application for this compound | Key Advantage |

|---|---|---|---|

| Photocatalysis | Deca-tungstate, Iridium complexes | Novel C-H functionalization and carbonylation reactions. | Uses light as a clean energy source; enables unique transformations. |

| Transition-Metal Catalysis | Copper(I) Iodide, Nickel complexes | Efficient synthesis of derivatives (e.g., N-arylation). | High efficiency and functional group tolerance. |

| Enzymatic Catalysis | Fluorinase, Halohydrin Dehalogenase | Highly selective and sustainable synthesis of this compound. | Exceptional chemo-, regio-, and stereoselectivity. |

| Asymmetric Catalysis | Spiroborate Esters | Synthesis of chiral derivatives for pharmaceuticals. | Access to enantiomerically pure compounds. |

Exploration of Bio-based Feedstocks for Sustainable Synthesis

The traditional synthesis of this compound starts from precursors like acrolein or 3-chloro-1-propanol, which are typically derived from fossil fuels. google.com A significant trend in green chemistry is the shift towards renewable, bio-based feedstocks. The most viable route for the sustainable synthesis of this compound is through bio-derived 1,3-propanediol (B51772) (PDO).

The pathway from biomass to this compound involves several steps:

Bio-based 1,3-Propanediol (PDO) Production: Significant biotechnological progress has enabled the large-scale production of PDO from renewable resources. chemmethod.com Microorganisms, including genetically engineered strains of E. coli and Clostridium, can ferment sugars from sources like corn (glucose) or the glycerol (B35011) byproduct from biodiesel production into PDO. acs.orgfrontiersin.org This fermentation process is a well-established industrial reality, with companies like DuPont Tate & Lyle Bio Products commercializing bio-based PDO. chemmethod.comacs.org

Conversion to Halogenated Intermediates: Bio-PDO can be converted to 3-chloro-1-propanol, a direct precursor to this compound.

Final Iodination Step: The resulting 3-chloro-1-propanol can then undergo a Finkelstein reaction with sodium iodide to yield this compound. chemicalbook.com

This bio-based route offers a significant reduction in the carbon footprint of this compound production. Future research will likely focus on optimizing the conversion of bio-PDO to the halogenated intermediate and integrating these steps into a more streamlined, efficient biorefinery concept.

Advanced Material Science Applications Utilizing this compound as a Monomer or Ligand

The unique bifunctional nature of this compound, possessing both a reactive iodo-group and a versatile hydroxyl group, makes it an attractive candidate for advanced material science applications. While traditionally seen as a synthetic intermediate, its role as a monomer and a ligand is an emerging area of research.

Polymer Synthesis: this compound has been reported for use as a stabilizer in the production of polymers. guidechem.com Its future potential lies in its direct incorporation as a monomer. The hydroxyl group can be used for polymerization into polyesters or polyethers, while the iodine atom remains as a pendant group. This pendant iodine is a highly useful site for post-polymerization modification, allowing for the introduction of various functionalities through nucleophilic substitution. This could be used to create functional polymers for drug delivery, coatings, or advanced sensors. For instance, research has shown its use in the synthesis of dialkoxyanthracene-containing block copolymers, which form visible light-responsive micelles. rsc.org

Ligand Synthesis for Metal Complexes: The reactivity of the C-I bond allows this compound to be used in the synthesis of complex organic ligands for metal coordination. Research has demonstrated its use in alkylating cyclam (1,4,8,11-tetraazacyclotetradecane), a macrocyclic ligand, to introduce a hydroxypropyl arm. washington.edunih.gov The resulting functionalized ligand can then chelate to metal ions, creating complexes with tailored electronic and catalytic properties. These properties are critical for developing new catalysts, imaging agents, or therapeutic metal-based drugs. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability and automation. mit.edubeilstein-journals.org The synthesis of this compound and its subsequent use in multi-step sequences are prime candidates for integration with these modern platforms.

Future research in this area includes:

Continuous Finkelstein Reaction: The classic synthesis of this compound from 3-chloro-1-propanol via the Finkelstein reaction is well-suited for flow chemistry. wikipedia.org In a flow reactor, the precipitation of sodium chloride could potentially be managed with specialized reactor designs, and the precise control over temperature and residence time could lead to higher yields and purity. mit.edu

Telescoped Synthesis: Flow platforms enable "telescoped" reactions, where the output of one reactor flows directly into the next, allowing for multi-step synthesis without isolating intermediates. beilstein-journals.org A future automated platform could start from a bio-based precursor, convert it to this compound in the first reactor, and then immediately use it in a subsequent step (e.g., a copper-catalyzed cross-coupling) in a second reactor. This has been successfully demonstrated for the synthesis of other complex molecules like α-halo ketones. acs.org

Safe Handling of Reagents: Automated flow systems allow for the safe on-demand generation and use of hazardous or unstable reagents. acs.orgsci-hub.se This could be relevant for reactions involving this compound where subsequent steps might require such reagents.

The integration of in-line analysis (e.g., FT-IR, HPLC) and purification tools will be crucial for developing robust, automated processes for producing and utilizing this compound with high efficiency and reliability. mdpi.com

Deepening Mechanistic Understanding through Advanced Computational Studies

A deeper understanding of reaction mechanisms is fundamental to developing better synthetic methods. Advanced computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for elucidating the intricate details of reaction pathways involving this compound.

Key areas of computational investigation include:

Intramolecular Cyclization: DFT studies have provided significant insights into the intramolecular Williamson ether synthesis, where deprotonated halohydrins like this compound cyclize to form epoxides (oxiranes) or larger cyclic ethers. ichem.mdichem.md These studies can explain reaction spontaneity and selectivity by calculating transition state energies, bond enthalpies, and the conformational preferences of reactants. ichem.md

Enzymatic Reaction Mechanisms: Computational modeling is used to understand how enzymes like halohydrin dehalogenases (HHDHs) achieve their remarkable selectivity. acs.org By simulating the enzyme's active site, researchers can study the interactions between the substrate (a haloalcohol) and key amino acid residues, explaining the origins of stereoselectivity and guiding future enzyme engineering efforts. researchgate.net

Photophysical Properties: Quantum chemical calculations are being used to understand how the presence of a heavy atom like iodine affects the photophysical properties of a molecule. Recent studies on iodo-substituted thienyl diketones revealed that the iodine atom can induce an excited-state symmetry breaking, which significantly accelerates non-radiative decay and impacts phosphorescence. aip.org Such insights are crucial for designing new photoactive materials.

Finkelstein Reaction Dynamics: While the Finkelstein reaction is well-known, computational studies can model the SN2 transition state, the role of the solvent (e.g., acetone), and the effect of the leaving group and nucleophile, providing a quantitative basis for optimizing reaction conditions. echemi.comwikipedia.org

These computational approaches, by providing a molecular-level picture of reactivity, will continue to guide the rational design of new catalysts, materials, and synthetic protocols involving this compound.

Q & A

Q. How can 3-Iodo-1-propanol be synthesized in a laboratory setting?

A traditional method involves reacting 1-iodopropane with moist Ag₂O under controlled conditions to yield this compound . For higher purity, chromatographic purification (e.g., silica gel column) is recommended. Key parameters include temperature control (<40°C) to prevent decomposition and inert atmosphere (N₂/Ar) to avoid oxidation.

Q. What are the key physical and chemical properties of this compound critical for experimental design?

Q. What safety precautions should be taken when handling this compound?

- Ventilation : Use fume hoods due to potential iodine vapor release.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Storage : In amber glass bottles at 2–8°C, away from light and oxidizing agents .

Advanced Research Questions

Q. How does this compound facilitate stereospecific alkylation in complex organic syntheses?

this compound serves as a chiral building block in stereospecific alkylation . For example, in the synthesis of methyl-substituted carboxylic acids, it is coupled with pseudoephedrine-propionamide chiral auxiliaries. The iodo group acts as a leaving site, enabling nucleophilic substitution while retaining stereochemistry. Post-alkylation, the auxiliary is hydrolyzed, and the chain is extended via Grignard or Wittig reactions .

Q. What analytical techniques are recommended for detecting impurities in this compound samples?

- HPLC-MS : Identifies trace organic impurities (e.g., unreacted 1-iodopropane) with a C18 column and acetonitrile/water mobile phase.

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) detects residual solvents (δ 1.2–1.5 ppm for CH₂ groups).

- Iodometric Titration : Quantifies free iodine content, which indicates decomposition .

Q. In what ways is this compound utilized in the synthesis of aggregation pheromones?

In pheromone synthesis (e.g., coconut rhinoceros beetle), this compound is used to construct 3-methyl-branched chains . The iodine atom is displaced in a Pd-catalyzed cross-coupling reaction with organozinc reagents, forming enantiomerically pure intermediates. Subsequent oxidation and functionalization yield pheromone components like 4-methyloctanoic acid .

Q. How can computational methods predict the pharmacological roles of derivatives synthesized from this compound?

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases).

- QSAR Modeling : Relates substituent effects (e.g., iodine electronegativity) to bioactivity.

- MD Simulations : Assess stability of iodine-containing ligands in aqueous environments (AMBER force field) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。